molecular formula C14H26N2O3 B7930476 Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930476
M. Wt: 270.37 g/mol
InChI Key: MQNCGLNIDFGQDD-LBPRGKRZSA-N
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Description

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354001-78-7) is a chiral small molecule with a molecular formula of C₁₄H₂₆N₂O₃ and a molar mass of 270.37 g/mol . Its structure features:

  • A cyclopropyl group attached to a carbamate moiety.
  • An (S)-configured pyrrolidine ring substituted with a 2-hydroxyethyl group at the 1-position.
  • A tert-butyl ester protecting group, which enhances stability and modulates solubility .

This compound is frequently utilized as a building block in pharmaceutical synthesis, particularly in the development of neurotensin receptor agonists and other bioactive molecules .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16(11-4-5-11)12-6-7-15(10-12)8-9-17/h11-12,17H,4-10H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNCGLNIDFGQDD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H]1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a synthetic compound with a unique chemical structure that includes a cyclopropyl group, a pyrrolidine moiety, and a carbamic acid derivative. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O3, with a molecular weight of 300.39 g/mol. The compound features a chiral center at the pyrrolidine ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC17H24N2O3
Molecular Weight300.39 g/mol
StructureCyclopropyl + Pyrrolidine + Carbamic Acid
Chiral CenterYes

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to therapeutic applications:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are implicated in gene regulation and various diseases, including cancer and neurodegenerative disorders. The ability of this compound to modulate HDAC activity suggests potential for further pharmacological studies.
  • Receptor Interactions : The unique structure of this compound suggests interactions with various biological targets, particularly receptors involved in neurological processes. Studies on structurally related compounds indicate that modifications can significantly influence binding affinity and activity at these targets.
  • Neurotransmitter Modulation : Compounds with similar functionalities have been reported to interact with neurotransmitter systems, potentially affecting mood and cognition. This opens avenues for exploring its use in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Study 1: HDAC Inhibition

A study demonstrated that cyclopropyl-containing carbamate derivatives exhibited significant HDAC inhibitory activity, with some derivatives showing IC50 values in the low micromolar range. This suggests that our compound could be a candidate for further exploration in cancer therapeutics.

Study 2: Receptor Binding Affinity

In receptor binding studies, cyclopropyl analogues were found to exhibit varying degrees of antagonistic activity at P2Y1 receptors, with some stereoisomers demonstrating enhanced potency. This indicates that stereochemistry plays a crucial role in determining biological activity .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the cyclopropyl group.
  • Esterification with tert-butyl carbamate.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, highlighting key differences in substituents, stereochemistry, and molecular properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Functional Implications
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (Target) 1354001-78-7 C₁₄H₂₆N₂O₃ 270.37 (S)-Pyrrolidine, hydroxyethyl, cyclopropyl, tert-butyl ester Enhanced hydrophilicity, stereospecific binding, synthetic versatility
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 110187-51-4 C₁₅H₂₉N₃O₂ 283.42 Piperidine ring, aminoethyl substituent Increased basicity; potential for protonation-dependent receptor interactions
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 1401667-37-5 C₁₅H₂₇N₃O₃ 297.40 Amide-linked aminopropionyl group, (S,S)-stereochemistry Improved metabolic stability; potential protease resistance
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1353998-29-4 C₁₄H₂₅ClN₂O₃ 304.82 Chloroacetyl group, isopropyl carbamate Higher electrophilicity; potential for nucleophilic substitution reactions
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (Enantiomer) 1354019-38-7 C₁₄H₂₆N₂O₃ 270.37 (R)-Pyrrolidine configuration Possible divergent biological activity due to stereochemical mismatch
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1354016-66-2 C₁₄H₂₈N₂O₃ 272.39 Isopropyl carbamate instead of cyclopropyl Reduced steric hindrance; altered lipophilicity

Key Observations from Comparative Analysis :

Ring Size and Substituent Effects: Replacement of pyrrolidine with piperidine (e.g., CAS 110187-51-4) increases molecular weight and introduces conformational flexibility, which may affect binding pocket compatibility . Hydroxyethyl vs. aminoethyl groups: The hydroxyethyl group in the target compound enhances hydrophilicity, whereas aminoethyl derivatives (e.g., CAS 110187-51-4) exhibit basicity, influencing solubility and ionic interactions .

Functional Group Modifications: Chloroacetyl substituents (e.g., CAS 1353998-29-4) introduce reactivity for further derivatization but may reduce metabolic stability . Amide-linked aminopropionyl groups (e.g., CAS 1401667-37-5) improve resistance to enzymatic degradation, making them suitable for prolonged activity in vivo .

Stereochemical Considerations :

  • The (S)-pyrrolidine configuration in the target compound is critical for receptor affinity, as evidenced by the contrasting activity of its (R)-enantiomer (CAS 1354019-38-7) .

Research Findings :

  • Synthetic Utility : The tert-butyl carbamate group is a common protecting strategy, as demonstrated in the synthesis of neurotensin receptor agonists (e.g., CAS 1354001-78-7) via Boc-protection .
  • Biological Relevance: Hydroxyethyl-substituted pyrrolidines (e.g., the target compound) show superior binding to neurotensin receptors compared to aminoethyl analogs, likely due to optimized hydrogen-bonding networks .

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